

Discovery and Initial Characterization of Boscalid Metabolites: A Technical Guide

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Compound of Interest

Compound Name: *Boscalid-5-hydroxy*

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Introduction

Boscalid (2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide) is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).^{[1][2]} It is widely used in agriculture to control a range of fungal pathogens on various crops.^[3] Understanding the metabolic fate of boscalid in different biological systems is crucial for assessing its environmental impact, ensuring food safety, and evaluating potential toxicological risks to non-target organisms. This technical guide provides an in-depth overview of the discovery and initial characterization of boscalid metabolites, summarizing key quantitative data and detailing the experimental protocols used for their identification and quantification.

Metabolic Pathways of Boscalid

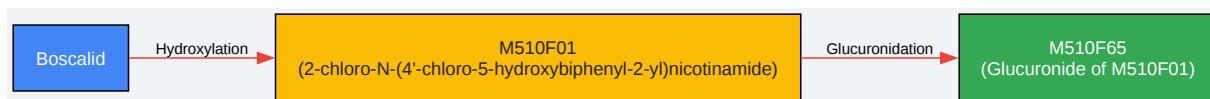
The metabolism of boscalid has been investigated in various organisms, including animals, plants, and microorganisms in soil. The primary metabolic transformations involve hydroxylation, dechlorination, and conjugation reactions.

In animals, such as laying hens, the metabolic pathway is relatively limited. The initial step involves the hydroxylation of the diphenyl ring to form the metabolite M510F01. This is followed by glucuronidation to produce M510F65.^[4] Studies in rats have shown that boscalid is primarily excreted in the feces, with biliary excretion playing a significant role.^[5]

In plants, the metabolism of boscalid can vary. In some cases, such as in beans, the parent compound, boscalid, remains the major identified residue.[4] However, in other plant systems, metabolites like M510F47 (chloronicotinic acid) have been identified.[6]

In soil, the degradation of boscalid can lead to the formation of metabolites such as M510F47, M510F49, and F08 (a dechlorinated compound).[6]

The following diagram illustrates the metabolic pathway of boscalid in laying hens.



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Metabolic pathway of Boscalid in laying hens.

Quantitative Analysis of Boscalid and its Metabolites

The quantification of boscalid and its metabolites has been performed in various matrices. The following tables summarize the quantitative data from different studies.

Table 1: Residues of Boscalid and its Metabolites in Laying Hens[4][7]

Tissue/Product	Total			
	Radioactive Residue (TRR)	Boscalid (% of TRR)	M510F01 (% of TRR)	M510F65 (% of TRR)
Liver	0.439	1.8	35.2	18.2
Egg Yolk	0.123	34.0	27.4	8.4
Egg White	0.03	34.3	28.1	16.4
Muscle	0.051	29.4	10.8	-
Fat	0.095	84.9	5.3	-

Table 2: Residues of Boscalid and its Metabolites in Honeybees[8]

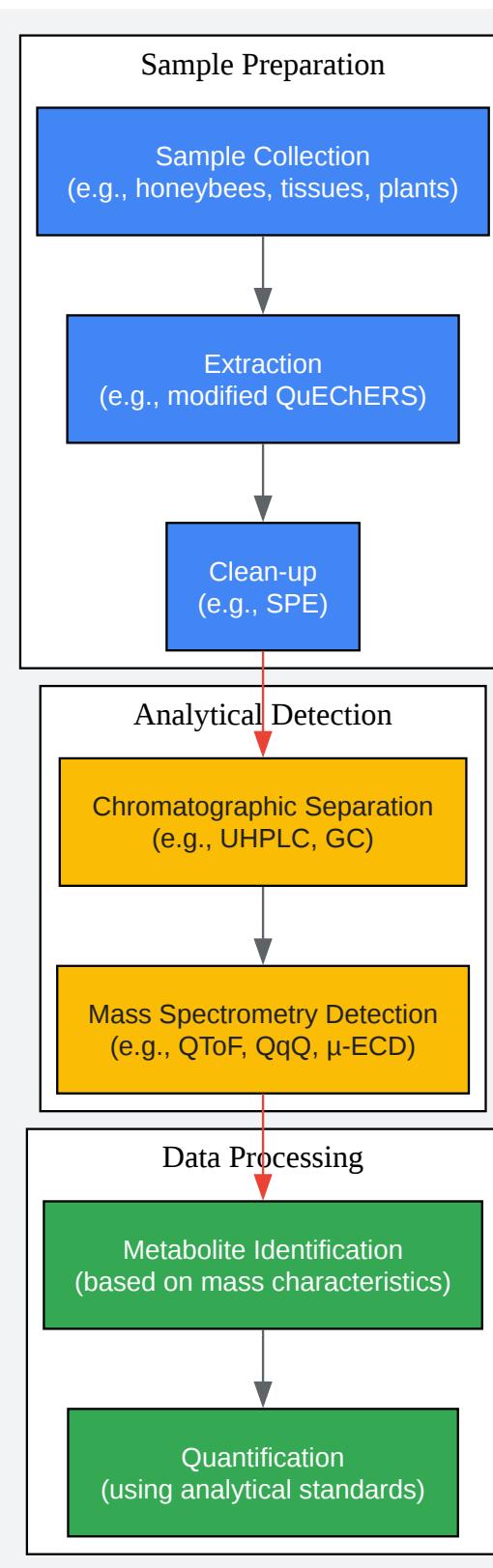
Compound	Concentration Range (ng/g)
Boscalid and three of its metabolites	0.2 - 36.3

Table 3: Dissipation of Boscalid Residues in Cucumbers[3]

Application Rate	Initial Deposit (mg/kg)	Residue after 6 days (% of initial deposit)
Low Dose	Not Specified	5
High Dose	Not Specified	17

Experimental Protocols

The identification and quantification of boscalid and its metabolites rely on advanced analytical techniques. A general workflow for these analyses is depicted below.



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General experimental workflow for boscalid metabolite analysis.

Sample Preparation

A modified EU-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction of boscalid and its metabolites from various matrices.^[8] This method involves an extraction step with an appropriate solvent, followed by a clean-up step to remove interfering matrix components. For the analysis of boscalid in cucumbers, a solvent mixture of methanol, water, and hydrochloric acid has been used for extraction.^[3]

Analytical Techniques

Several analytical techniques are utilized for the separation, identification, and quantification of boscalid and its metabolites.

- Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-QToF): This technique is used for the initial characterization of metabolites. The high-resolution mass spectrometry provides accurate mass measurements, which, along with the isotopic profile and mass fragments, allows for the structural elucidation of unknown metabolites.^[8]
- Ultra-High-Performance Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry (UHPLC-QqQ): This method is employed for the sensitive and selective quantification of the parent compound and its identified metabolites.^[8]
- Gas Chromatography with micro-Electron Capture Detector (GC/μ-ECD): This technique has been used for the determination of boscalid residues in cucumbers.^[3]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is another powerful tool for the determination of boscalid in various food matrices.^[3]

Toxicological Considerations

The toxicological profile of boscalid and its metabolites is an important aspect of its overall risk assessment. Boscalid itself has a low acute oral toxicity in rats ($LD_{50} > 2000$ mg/kg bw).^[7] The metabolite M510F49 also exhibits low acute toxicity.^[7] For dietary risk assessment in animal commodities, the residue definition includes the sum of boscalid and its metabolite M510F01, including its conjugate.^[4] While boscalid primarily targets succinate dehydrogenase in fungi, its

potential effects on non-target organisms, including its interaction with mitochondrial function in human cells, are areas of ongoing research.[2][9]

Conclusion

The discovery and characterization of boscalid metabolites are essential for a comprehensive understanding of its environmental fate and toxicological profile. The primary metabolic pathways involve hydroxylation and conjugation. Advanced analytical techniques, particularly those based on mass spectrometry, have been instrumental in identifying and quantifying these metabolites in diverse and complex matrices. The quantitative data generated from these studies are vital for establishing maximum residue limits and conducting dietary risk assessments. Further research into the bioactivity and potential long-term effects of these metabolites will continue to be a priority for ensuring the safe use of boscalid in agriculture.

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